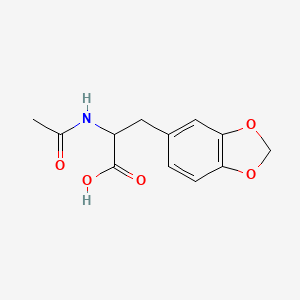

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid: is an organic compound that features a benzodioxole ring, an acetamido group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.

Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions starting from a suitable precursor such as acrylonitrile, followed by hydrolysis and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant activities. This property is critical in the development of drugs aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Case Study : A study demonstrated that derivatives of benzodioxole compounds showed enhanced radical scavenging activity compared to their non-benzodioxole counterparts, suggesting potential applications in nutraceutical formulations aimed at improving health outcomes related to oxidative stress .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : An experimental model using lipopolysaccharide (LPS) induced inflammation in mice showed that administration of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in therapeutic applications for conditions like rheumatoid arthritis .

Pharmacological Applications

1. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Study : In a study on animal models of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation in the brain .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by promoting apoptotic pathways, highlighting its potential as a lead compound for cancer therapy development .

Formulation and Delivery Methods

The delivery methods for this compound are being explored through nanotechnology to enhance bioavailability and target specificity.

1. Nanoparticle Formulations

Research indicates that encapsulating this compound in nanoparticles can improve its therapeutic efficacy by ensuring controlled release and targeted delivery to affected tissues.

| Formulation Type | Advantages | Challenges |

|---|---|---|

| Liposomes | Enhanced solubility and stability | Production scalability |

| Polymeric nanoparticles | Targeted delivery and sustained release | Biocompatibility concerns |

Wirkmechanismus

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid

- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid

- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid is unique due to the presence of both an acetamido group and a propanoic acid moiety, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound a versatile tool in research and industry.

Biologische Aktivität

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid is a synthetic compound characterized by a unique structure that incorporates a benzodioxole moiety, an acetamido group, and a propanoic acid component. Its molecular formula is C₁₂H₁₃N₁O₅, with a molecular weight of approximately 251.24 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzodioxole ring, which is known for its ability to interact with biological targets through π-π interactions and hydrogen bonding. The acetamido group enhances its solubility and bioavailability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₅ |

| Molecular Weight | 251.24 g/mol |

| CAS Number | 30657-34-2 |

| IUPAC Name | 2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |

Biological Activity Overview

The biological activities of this compound primarily stem from its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

The mechanism of action involves several key interactions:

- Enzyme Interaction : The compound can modulate enzyme activity through binding to active sites or allosteric sites.

- Receptor Agonism : It activates mGluR5, influencing neurotransmitter release and neuronal signaling pathways.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through COX-2 receptor binding.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Neuropharmacology : Research indicates that this compound enhances synaptic transmission and could be beneficial in treating neurodegenerative diseases.

- Insecticidal Activity : A study evaluated the larvicidal activity against Aedes aegypti, demonstrating that derivatives of benzodioxole acids exhibit significant insecticidal properties while maintaining low toxicity to mammals . The compound's structural features contribute to its effectiveness in this application.

- Antinociceptive Activity : In-vivo studies have shown that the compound exhibits anti-nociceptive effects in pain models induced by acetic acid and hot plate tests, suggesting potential applications in pain management.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of the compound improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a neuroprotective agent.

- Insect Control Trials : Field trials assessing the efficacy of this compound derivatives against mosquito populations showed promising results, leading to further exploration for use in vector control strategies .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Acetamido-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | Contains a benzodioxole; similar acetamido group | Potential anti-inflammatory properties |

| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Methyl group instead of acetamido | Antioxidant properties |

| 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid | Different functional groups; unsaturation | Antitumor activity |

Eigenschaften

IUPAC Name |

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSHXYKYRIMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.